molecular formula C9H8N2O3S2 B12686455 Bis(thiazol-5-ylmethyl) Carbonate CAS No. 1370406-84-0

Bis(thiazol-5-ylmethyl) Carbonate

Cat. No.: B12686455
CAS No.: 1370406-84-0
M. Wt: 256.3 g/mol
InChI Key: ICFSKYCTIJFSSL-UHFFFAOYSA-N
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Description

Bis(thiazol-5-ylmethyl) Carbonate is a chemical compound that features two thiazole rings connected by a carbonate group. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Compounds containing thiazole rings are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(thiazol-5-ylmethyl) Carbonate typically involves the reaction of thiazol-5-ylmethanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is maintained at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the use of phosgene, a highly toxic reagent .

Chemical Reactions Analysis

Types of Reactions

Bis(thiazol-5-ylmethyl) Carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Bis(thiazol-5-ylmethyl) Carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(thiazol-5-ylmethyl) Carbonate involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The carbonate group may also play a role in stabilizing the compound and facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(thiazol-5-ylmethyl) Carbonate is unique due to its specific substitution pattern and the presence of the carbonate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1370406-84-0

Molecular Formula

C9H8N2O3S2

Molecular Weight

256.3 g/mol

IUPAC Name

bis(1,3-thiazol-5-ylmethyl) carbonate

InChI

InChI=1S/C9H8N2O3S2/c12-9(13-3-7-1-10-5-15-7)14-4-8-2-11-6-16-8/h1-2,5-6H,3-4H2

InChI Key

ICFSKYCTIJFSSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)COC(=O)OCC2=CN=CS2

Origin of Product

United States

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